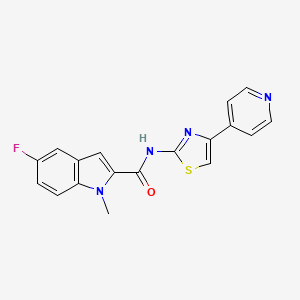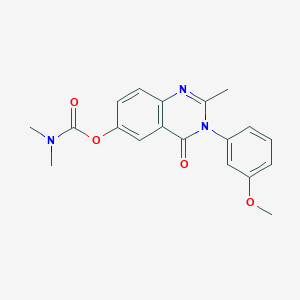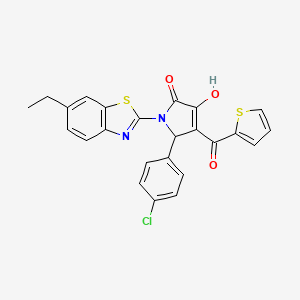![molecular formula C21H22N4O4 B12158564 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12158564.png)
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Our compound is a mouthful, so let’s break it down. Its IUPAC name is N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide . Quite a tongue-twister, right? But fear not; we’ll dissect it step by step.
Structure: It consists of a 1,2,4-triazole ring, a benzodioxepine ring, and an amide functional group. The 4-methoxyphenyl group hangs out like a pendant, adding flair to the molecule.
准备方法
Synthetic Routes::
Condensation Reaction: Start with 4-methoxyphenethylamine (also known as homoveratrylamine) and react it with 1H-1,2,4-triazole-5-carboxylic acid. This forms the triazole ring.
Benzodioxepine Formation: Next, cyclize the product with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. Voilà! Our compound emerges.
- Industrial-scale synthesis typically involves optimized reaction conditions, solvent choices, and purification steps. The yield and purity matter for commercial production.
化学反应分析
Reactivity: Our compound can undergo various reactions
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, Pd/C for hydrogenation or SOCl₂ for amide formation.
Major Products: These reactions yield derivatives with altered functional groups or ring structures.
科学研究应用
Chemistry: Our compound serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with proteins, receptors, and enzymes.
Industry: It might find use in materials science or as a ligand in catalysis.
作用机制
Targets: Investigate its binding to specific receptors or enzymes.
Pathways: Explore how it affects cellular processes (e.g., signal transduction).
相似化合物的比较
Uniqueness: Highlight its distinct features (e.g., fused benzodioxepine ring).
Similar Compounds: Consider related molecules like 4-methoxyphenethylamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-, and others.
属性
分子式 |
C21H22N4O4 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-27-16-7-3-14(4-8-16)5-10-19-22-21(25-24-19)23-20(26)15-6-9-17-18(13-15)29-12-2-11-28-17/h3-4,6-9,13H,2,5,10-12H2,1H3,(H2,22,23,24,25,26) |
InChI 键 |
YNDQCUDVJFDQSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12158482.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12158504.png)

![N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12158518.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158525.png)

![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12158531.png)
![1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B12158538.png)

![Methyl 3-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12158550.png)
![1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B12158551.png)
![5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole](/img/structure/B12158565.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12158575.png)
